2,2'-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol
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Overview
Description
2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol: is a complex organic compound characterized by its unique structure, which includes a fluorene core and multiple phenylene and oxyethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol typically involves multiple steps, starting with the preparation of the fluorene core, followed by the introduction of phenylene and oxyethylene groups. Common reagents used in these reactions include halogenated fluorenes, phenols, and ethylene oxide. The reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylene and oxyethylene groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorene core, potentially altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or the presence of catalysts
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones and other oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of advanced polymers and copolymers, which exhibit unique mechanical and electronic properties .
Biology: While its direct applications in biology are limited, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties .
Industry: In industry, this compound is utilized in the production of high-performance materials, including coatings, adhesives, and electronic components. Its ability to form stable, high-refractive-index polymers makes it valuable in the manufacture of optical devices and displays .
Mechanism of Action
The mechanism by which 2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol exerts its effects is primarily related to its structural features. The fluorene core provides rigidity and stability, while the phenylene and oxyethylene groups contribute to its reactivity and versatility. These structural elements enable the compound to interact with various molecular targets, such as enzymes and receptors, through mechanisms like hydrogen bonding, π-π interactions, and van der Waals forces .
Comparison with Similar Compounds
- 2,2’-(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))diethanol
- 2,2’-(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(methylene)
- 2,2’-(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl))bis(oxirane)
Uniqueness: The uniqueness of 2,2’-(((9H-Fluorene-9,9-diyl)bis(2-methyl-4,1-phenylene))bis(oxy))diethanol lies in its specific combination of structural elements, which confer distinct physical and chemical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization, making it a valuable component in the development of advanced materials .
Properties
CAS No. |
156326-34-0 |
---|---|
Molecular Formula |
C31H30O4 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-[4-[9-[4-(2-hydroxyethoxy)-3-methylphenyl]fluoren-9-yl]-2-methylphenoxy]ethanol |
InChI |
InChI=1S/C31H30O4/c1-21-19-23(11-13-29(21)34-17-15-32)31(24-12-14-30(22(2)20-24)35-18-16-33)27-9-5-3-7-25(27)26-8-4-6-10-28(26)31/h3-14,19-20,32-33H,15-18H2,1-2H3 |
InChI Key |
LUXQHIIWBDDUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OCCO)C)OCCO |
Origin of Product |
United States |
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